molecular formula C12H17NO3 B12859247 Butyl (2-methoxyphenyl)carbamate

Butyl (2-methoxyphenyl)carbamate

Cat. No.: B12859247
M. Wt: 223.27 g/mol
InChI Key: ITDPUAORZLCZFV-UHFFFAOYSA-N
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Description

Butyl (2-methoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis. This compound is known for its role as a protecting group for amines in organic synthesis, which helps in the selective modification of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2-methoxyphenyl)carbamate typically involves the reaction of 2-methoxyaniline with butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Methoxyaniline+Butyl chloroformateButyl (2-methoxyphenyl)carbamate+HCl\text{2-Methoxyaniline} + \text{Butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2-Methoxyaniline+Butyl chloroformate→Butyl (2-methoxyphenyl)carbamate+HCl

The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl (2-methoxyphenyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield 2-methoxyaniline and butyl alcohol.

    Oxidation: Oxidative cleavage can lead to the formation of corresponding carbonyl compounds.

    Substitution: The carbamate group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 2-Methoxyaniline and butyl alcohol.

    Oxidation: Corresponding carbonyl compounds.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Butyl (2-methoxyphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of prodrugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of butyl (2-methoxyphenyl)carbamate involves its ability to form stable carbamate bonds with amines. This stability allows it to protect amine groups during chemical reactions, preventing unwanted side reactions. The carbamate group can be selectively removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Carboxybenzyl carbamate
  • Fluorenylmethoxycarbonyl carbamate

Uniqueness

Butyl (2-methoxyphenyl)carbamate is unique due to its specific structure, which provides a balance between stability and ease of removal. This makes it particularly useful in applications where selective protection and deprotection of amine groups are required. Its methoxyphenyl group also imparts additional stability compared to other carbamates.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its ability to act as a protecting group for amines makes it invaluable in organic synthesis, while its stability and ease of removal enhance its utility in complex chemical reactions. The compound’s unique structure and properties distinguish it from other carbamates, making it a valuable tool in both academic and industrial settings.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

butyl N-(2-methoxyphenyl)carbamate

InChI

InChI=1S/C12H17NO3/c1-3-4-9-16-12(14)13-10-7-5-6-8-11(10)15-2/h5-8H,3-4,9H2,1-2H3,(H,13,14)

InChI Key

ITDPUAORZLCZFV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=CC=CC=C1OC

Origin of Product

United States

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